Cas no 1233955-50-4 (1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride)

1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride
-
- インチ: 1S/C12H16BrN3O.ClH/c13-9-1-3-10(4-2-9)15-12(17)16-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H2,15,16,17);1H
- InChIKey: LHYMZMIJNQSVFW-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)NC(NC1CCNCC1)=O.Cl
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 248
- トポロジー分子極性表面積: 53.2
1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656154-1g |
1-(4-Bromophenyl)-3-(piperidin-4-yl)urea hydrochloride |
1233955-50-4 | 98% | 1g |
¥6734.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656154-2.5g |
1-(4-Bromophenyl)-3-(piperidin-4-yl)urea hydrochloride |
1233955-50-4 | 98% | 2.5g |
¥10101.00 | 2024-08-09 | |
Chemenu | CM317612-1g |
1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride |
1233955-50-4 | 95% | 1g |
$407 | 2021-08-18 | |
Fluorochem | 063486-1g |
1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride |
1233955-50-4 | 95% | 1g |
£360.00 | 2022-03-01 | |
Chemenu | CM317612-1g |
1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride |
1233955-50-4 | 95% | 1g |
$407 | 2022-09-03 | |
Ambeed | A173499-1g |
1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride |
1233955-50-4 | 95+% | 1g |
$435.0 | 2024-04-25 |
1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride 関連文献
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochlorideに関する追加情報
Introduction to 1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride (CAS No: 1233955-50-4)
1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1233955-50-4, has garnered attention in recent years due to its potential applications in medicinal chemistry and drug discovery. The molecular structure of this hydrochloride salt incorporates both bromophenyl and piperidine moieties, which are known for their diverse biological activities. The presence of these functional groups makes it a valuable scaffold for designing novel therapeutic agents.
The bromophenyl moiety, specifically the 4-bromo substituent, introduces a halogen atom that can participate in various chemical reactions, including cross-coupling reactions commonly employed in organic synthesis. This feature allows for further functionalization, enabling chemists to tailor the compound’s properties for specific biological targets. On the other hand, the piperidin-4-yl group contributes to the compound’s solubility and bioavailability, making it more suitable for pharmacological applications. The urea linkage in the molecule also plays a crucial role in modulating its interactions with biological targets.
Recent advancements in pharmaceutical research have highlighted the importance of 1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride as a lead compound for developing new drugs. Studies have demonstrated its potential in inhibiting various enzymatic pathways and receptor interactions, which are relevant to several therapeutic areas. For instance, preliminary research suggests that this compound may exhibit inhibitory effects on kinases and other protein targets involved in cancer progression. The ability to modulate these pathways opens up possibilities for its use in oncology and other related fields.
In addition to its kinase inhibition potential, 1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride has shown promise in preclinical studies as a modulator of neurotransmitter systems. The piperidine ring is particularly noted for its role in enhancing central nervous system (CNS) penetration, which is crucial for drugs targeting neurological disorders. Researchers are exploring its efficacy in conditions such as depression, anxiety, and neurodegenerative diseases. The bromophenyl group’s interaction with CNS receptors may further enhance its therapeutic profile.
The hydrochloride salt form of this compound improves its stability and bioavailability, making it a more practical candidate for clinical development. The salt form enhances solubility, which is essential for formulation into oral or injectable medications. This property is particularly important in drug development pipelines where pharmacokinetic profiles are critical for determining a drug’s efficacy and safety.
From a synthetic chemistry perspective, 1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride serves as an excellent intermediate for constructing more complex molecules. Its versatile structure allows chemists to introduce additional functional groups or modify existing ones through various synthetic strategies. This flexibility is invaluable in drug discovery efforts aimed at optimizing lead compounds into viable therapeutics.
The compound’s potential extends beyond traditional small-molecule drug applications. Researchers are investigating its use in combination therapies, where it may synergize with other drugs to enhance treatment outcomes. The ability of 1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride to interact with multiple targets makes it a promising candidate for such multi-targeted approaches.
In conclusion, 1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride (CAS No: 1233955-50-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and biological activities make it a valuable tool for drug discovery and development. Ongoing research continues to uncover new therapeutic potentials, reinforcing its importance in the field of medicinal chemistry. As scientific understanding progresses, this compound is likely to play an increasingly vital role in addressing various medical challenges.
1233955-50-4 (1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride) 関連製品
- 13509-75-6(N-Methyl-1-phenylpentan-1-amine)
- 2025755-05-7(5-methyl-1-(1-methyl-1H-imidazol-5-yl)methyl-1H-pyrazol-3-amine)
- 2229139-31-3(2-chloro-5-(piperidin-3-yloxy)pyridine)
- 1806016-03-4(3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)
- 2445750-28-5(methyl (2S)-2-(2S)-2-amino-4-(methylsulfanyl)butanamido-3-hydroxypropanoate hydrochloride)
- 899975-07-6(N-cyclopropyl-N'-(2-methyl-5-nitrophenyl)ethanediamide)
- 137337-73-6(bicyclo4.2.0octa-1,3,5-trien-7-ylmethyl methanesulfonate)
- 2228336-60-3(3-5-(methoxymethyl)furan-2-yl-2,2-dimethylpropan-1-ol)
- 1509270-51-2(5-amino-4-methyl-1-(oxolan-3-yl)methyl-1,2-dihydropyridin-2-one)
- 1344250-02-7(methyl 2-amino-3-(furan-3-yl)propanoate)
